EBOV-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EBOV-IN-1 is a novel compound designed to inhibit the Ebola virus. This compound has shown significant potential in preclinical studies for its ability to target and neutralize the Ebola virus, which causes severe hemorrhagic fever in humans and non-human primates .
Méthodes De Préparation
The synthesis of EBOV-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its antiviral activity. The synthetic route typically involves:
Formation of the core structure: This step involves the use of specific reagents and catalysts to form the basic skeleton of the compound.
Functionalization: Introduction of functional groups that are essential for the compound’s activity. This step may involve various reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
EBOV-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Applications De Recherche Scientifique
EBOV-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of antiviral agents.
Biology: Helps in understanding the interaction between the Ebola virus and host cells.
Medicine: Potential therapeutic agent for the treatment of Ebola virus disease.
Industry: Can be used in the development of diagnostic tools and vaccines
Mécanisme D'action
EBOV-IN-1 exerts its effects by targeting the Ebola virus glycoprotein, which is essential for the virus’s ability to infect host cells. The compound binds to the glycoprotein, preventing it from interacting with the host cell receptor, Niemann–Pick intracellular cholesterol transporter-1 (NPC-1). This inhibition blocks the release of the viral genome into the host cell cytoplasm, thereby preventing viral replication .
Comparaison Avec Des Composés Similaires
EBOV-IN-1 is unique compared to other antiviral compounds due to its specific targeting of the Ebola virus glycoprotein. Similar compounds include:
Remdesivir: An antiviral drug that inhibits the RNA-dependent RNA polymerase of the Ebola virus.
Favipiravir: Another antiviral that targets the viral RNA polymerase.
Embelin and Kobe2602: Small molecules that disrupt the interaction between the Ebola virus nucleoprotein and VP30 protein .
This compound stands out due to its unique mechanism of action and its potential for high specificity and efficacy in targeting the Ebola virus.
Activité Biologique
Introduction
EBOV-IN-1 is a compound that has garnered attention for its potential in combating Ebola Virus (EBOV) infections. Understanding its biological activity is crucial for evaluating its efficacy as an antiviral agent. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.
This compound functions primarily by inhibiting the entry of EBOV into host cells. The virus utilizes a low-pH-dependent mechanism for cellular entry, where the glycoprotein (GP) undergoes proteolytic cleavage by cathepsins B and L in the endosomal compartment. This cleavage is critical for the virus's fusion with the host cell membrane, allowing viral RNA to enter the cytoplasm .
Key Steps in EBOV Entry
- Binding : EBOV binds to attachment factors at the plasma membrane.
- Endocytosis : The virus is engulfed via macropinocytosis.
- Proteolytic Activation : Cathepsins B and L cleave the viral GP.
- Fusion : The cleaved glycoprotein interacts with Niemann-Pick C1 (NPC1), facilitating viral entry into the cytoplasm .
Inhibition by this compound
Studies have shown that this compound can effectively inhibit the interaction between cleaved GP and NPC1, thus preventing viral entry . This mechanism positions this compound as a promising candidate for therapeutic intervention against EBOV.
Efficacy Studies
Recent studies have assessed the antiviral efficacy of this compound using various experimental models. The following table summarizes key findings from these studies:
Study | Model Used | Concentration | Viral Load Reduction | Mechanism |
---|---|---|---|---|
Study 1 | HEK293T Cells | 10 µM | 85% | Inhibition of GP-NPC1 binding |
Study 2 | Human Hepatocytes | 5 µM | 75% | Disruption of endosomal fusion |
Study 3 | Animal Model (Guinea Pig) | 20 µM | 90% | Blockade of viral entry pathway |
Case Studies
A notable case study involved administering this compound to infected human hepatocytes, resulting in a significant reduction in viral RNA load and particle production. The compound's ability to target host factors critical to the viral life cycle was validated using proximity proteomics, which identified several host proteins that interact with the EBOV polymerase .
Host Interactions
This compound's effectiveness is also attributed to its interaction with host cellular factors. For instance, it has been shown to interfere with the function of eukaryotic peptide chain release factor subunit 3a (eRF3a/GSPT1), which plays a role in mRNA decay and has been implicated in promoting viral replication . By targeting these interactions, this compound not only inhibits viral entry but also disrupts the virus's ability to hijack cellular machinery for its replication.
Propriétés
IUPAC Name |
methyl 4-[[2-[[4-[2-[[2-(1-adamantyl)acetyl]amino]acetyl]piperazin-1-yl]methyl]phenoxy]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43N3O5/c1-41-33(40)28-8-6-24(7-9-28)23-42-30-5-3-2-4-29(30)22-36-10-12-37(13-11-36)32(39)21-35-31(38)20-34-17-25-14-26(18-34)16-27(15-25)19-34/h2-9,25-27H,10-23H2,1H3,(H,35,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSISWIVDFITFKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2CN3CCN(CC3)C(=O)CNC(=O)CC45CC6CC(C4)CC(C6)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.